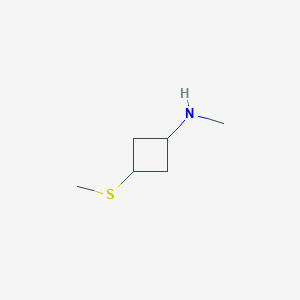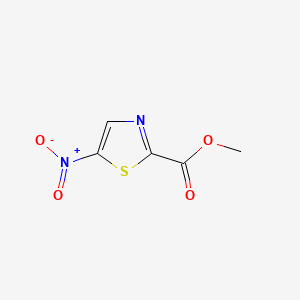![molecular formula C5H10N2 B13517189 2-Azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517189.png)
2-Azabicyclo[2.1.1]hexan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[2.1.1]hexan-4-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework. This compound is of significant interest in medicinal chemistry and organic synthesis due to its rigid structure and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexan-4-amine typically involves the intramolecular cyclization of prefunctionalized substrates. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another approach involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of this compound can be achieved through batchwise, multigram preparations, delivering significant quantities of the material .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with oxygen-based nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for cycloaddition reactions and palladium catalysts for aminoacyloxylation reactions . Conditions often involve mild temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various substituted azabicyclohexanes and cyclobutenyl methanamine products .
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[2.1.1]hexan-4-amine has several scientific research applications:
Biology: Its rigid structure makes it a valuable scaffold in the design of biologically active molecules.
Industry: It is employed in the synthesis of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Azabicyclo[2.1.1]hexan-4-amine involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity can bias the compound into preferred active conformations, enhancing its binding affinity and specificity for target proteins . The compound’s effects are mediated through its ability to undergo nucleophilic substitution reactions, forming stable complexes with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]heptan-4-amine: Another bicyclic amine with a similar structure but different ring size.
Cyclobutenyl methanamine: A related compound formed through addition/elimination sequences.
Uniqueness
2-Azabicyclo[2.1.1]hexan-4-amine is unique due to its smaller ring size and the specific reactivity it exhibits in cycloaddition and substitution reactions. Its rigid structure provides distinct advantages in medicinal chemistry, particularly in the design of drug candidates with improved solubility, lipophilicity, and metabolic stability .
Eigenschaften
Molekularformel |
C5H10N2 |
|---|---|
Molekulargewicht |
98.15 g/mol |
IUPAC-Name |
2-azabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C5H10N2/c6-5-1-4(2-5)7-3-5/h4,7H,1-3,6H2 |
InChI-Schlüssel |
LVNZUYCZXKDGKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate](/img/structure/B13517110.png)




![N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride](/img/structure/B13517147.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517150.png)
![N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoylfluoride](/img/structure/B13517158.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B13517166.png)
![benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate](/img/structure/B13517174.png)
![Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13517176.png)


